4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
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Overview
Description
4-BROMO-2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound characterized by the presence of bromine, chlorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium azide or electrophiles like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-BROMO-2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl but-1-ene
- 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile
- Methyl 4-bromo-1-hydroxy-2-naphthoate
Uniqueness
4-BROMO-2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15Br2ClN2O4 |
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Molecular Weight |
566.6 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H15Br2ClN2O4/c23-16-3-1-14(2-4-16)22(29)31-20-10-5-17(24)11-15(20)12-26-27-21(28)13-30-19-8-6-18(25)7-9-19/h1-12H,13H2,(H,27,28)/b26-12+ |
InChI Key |
YFYFCXRVTVARBJ-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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